Alogliptin Impurity 14
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Overview
Description
Alogliptin Impurity 14 is a chemical compound that is often encountered as a byproduct during the synthesis of alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus . This impurity is considered potentially genotoxic, meaning it has the potential to cause genetic mutations and cancer .
Preparation Methods
The preparation of Alogliptin Impurity 14 involves several synthetic routes and reaction conditions. One common method includes the use of reactive bases such as pyridine, 3-aminopyridine, 4-dimethylaminopyridine, and N, N-dimethylaniline . These bases are used in the preparation of alogliptin and can lead to the formation of impurities, including this compound . The industrial production methods often involve liquid chromatography–mass spectrometry (LC–MS) to estimate and control the quantities of these impurities .
Chemical Reactions Analysis
Alogliptin Impurity 14 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ammonium acetate and formic acid . The major products formed from these reactions are often monitored using LC–MS to ensure that the levels of impurities are within the allowed limits .
Scientific Research Applications
Alogliptin Impurity 14 has several scientific research applications. It is primarily used in the field of pharmaceutical research to study the safety and efficacy of alogliptin . The compound is also used in quality control testing of alogliptin raw materials and tablets to ensure that the levels of potentially genotoxic impurities are within safe limits . Additionally, it is used in the development of novel analytical methods for the detection and quantification of impurities in pharmaceutical substances .
Mechanism of Action
Comparison with Similar Compounds
Alogliptin Impurity 14 can be compared with other similar impurities found in alogliptin, such as pyridine, 3-aminopyridine, 4-dimethylaminopyridine, and N, N-dimethylaniline . These compounds are also considered potentially genotoxic and are monitored during the synthesis of alogliptin . What sets this compound apart is its specific chemical structure and the conditions under which it is formed .
Properties
Molecular Formula |
C18H23N5O3 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C18H23N5O3/c1-21-16(24)9-15(22-8-4-6-13(19)11-22)23(18(21)26)10-12-5-2-3-7-14(12)17(20)25/h2-3,5,7,9,13H,4,6,8,10-11,19H2,1H3,(H2,20,25) |
InChI Key |
ZPQGJFOSCXMLAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C(=O)N)N3CCCC(C3)N |
Origin of Product |
United States |
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